molecular formula C20H18BrN3O2S2 B2735415 N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941981-00-6

N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2735415
CAS No.: 941981-00-6
M. Wt: 476.41
InChI Key: AWKHIQPWOJJRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound featuring a complex molecular structure that incorporates acetamide, thiazole, and bromophenyl moieties. This specific combination of functional groups is characteristic of molecules investigated for their potential in pharmaceutical and biological chemistry research. Research Applications and Potential Value Based on its structural similarity to compounds described in scientific literature, this chemical is of significant interest in early-stage drug discovery. Its core structure suggests potential value in the following research areas: Anticancer Research: Compounds containing thiazole and acetamide linkages, similar to this one, have demonstrated promising in vitro antiproliferative activities against various human cancer cell lines, including lung carcinoma (A-549) and breast adenocarcinoma (MCF-7) . These structures are often explored as potential inhibitors of key enzymatic pathways involved in cell proliferation . Antimicrobial Research: The thiazole nucleus is a well-known pharmacophore in antimicrobial agents . Molecules with this scaffold have been shown to exhibit activity against a range of bacterial and fungal species, making them valuable templates for developing new anti-infective agents . Biochemical Tool: This compound may serve as a valuable intermediate or target for researchers studying structure-activity relationships (SAR) and for those engaged in the synthesis of novel heterocyclic compounds for biological screening . Handling and Usage For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment. The specific safety data (e.g., GHS classification) for this compound should be consulted prior to use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S2/c1-13-2-6-15(7-3-13)23-19(26)12-28-20-24-17(11-27-20)10-18(25)22-16-8-4-14(21)5-9-16/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKHIQPWOJJRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, with the CAS number 941981-00-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer and antimicrobial activities, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18BrN3O2S2C_{20}H_{18}BrN_{3}O_{2}S_{2}, with a molecular weight of 476.4 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on thiophene derivatives demonstrated significant antiproliferative effects against liver (HepG2) and prostate (PC-3) cancer cell lines. The most promising compounds exhibited IC50 values ranging from 0.075 to 6.96 µM against key targets such as VEGFR-2 and AKT, indicating strong kinase inhibitory activity and the ability to induce apoptosis through caspase activation .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3bHepG23.105Induces apoptosis
4cPC-33.023Inhibits VEGFR-2
DoxorubicinHepG2 & PC-3ReferenceStandard chemotherapy

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing thiazole and related structures exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic processes .

Case Studies

  • Caspase Activation : In HepG2 cells treated with this compound, there was a notable increase in caspase-3 activity, suggesting that the compound effectively triggers apoptotic pathways .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound led to significant cell cycle arrest at the S phase in HepG2 cells, indicating its potential as an anticancer agent by preventing cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various targets involved in cancer progression. These studies suggest that the compound binds effectively within the active sites of VEGFR and AKT, providing insights into its potential as a therapeutic agent .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves the reaction of 4-bromophenyl derivatives with thiazole-based compounds. The structural confirmation of synthesized compounds is usually performed using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and elemental analysis.

Antimicrobial Activity

Research indicates that derivatives of N-(4-bromophenyl)-thiazol compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial efficacy is often evaluated using methods such as the turbidimetric method, which quantifies bacterial growth inhibition.

In one study, specific derivatives demonstrated promising results against common pathogens, suggesting their potential use in treating infections caused by resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays, including the Sulforhodamine B (SRB) assay. This compound has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), indicating its potential as a chemotherapeutic agent .

Molecular docking studies further elucidate the interaction mechanisms between the compound and target proteins involved in cancer cell proliferation, enhancing our understanding of its therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated a series of thiazole derivatives for their antimicrobial properties. Among them, compounds derived from N-(4-bromophenyl)-thiazole showed significant inhibition against both Staphylococcus aureus and Escherichia coli, demonstrating their utility in developing new antibacterial agents .

Case Study 2: Anticancer Activity

In another research effort, a derivative of N-(4-bromophenyl)-thiazole was tested against MCF7 cells. The results indicated that certain modifications to the thiazole ring enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineMethod UsedResult
N-(4-bromophenyl)-thiazole derivativeAntimicrobialStaphylococcus aureusTurbidimetric methodSignificant inhibition
N-(4-bromophenyl)-thiazole derivativeAntimicrobialEscherichia coliTurbidimetric methodSignificant inhibition
N-(4-bromophenyl)-thiazole derivativeAnticancerMCF7 (breast cancer cell line)Sulforhodamine B assayHigh cytotoxicity observed

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related acetamide derivatives, focusing on heterocyclic cores, substituents, and bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Heterocyclic Core Key Substituents Bioactivity (IC₅₀ or MIC) Reference
Target Compound Thiazole 4-Bromophenyl, 2-oxoethyl-p-tolylamino-thio N/A (inferred anticancer/antimicrobial)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Thiadiazole p-Tolylamino, ethyl MCF7: 0.084 mM; A549: 0.034 mM
N-(4-methylthiazol-2-yl)-2-p-tolylacetamide (107a) Thiazole p-Tolyl, methylthiazole Antimicrobial (MIC: 6.25–12.5 µg/mL)
2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) Triazinoindole 8-Bromo-triazinoindole, 4-bromophenyl N/A (purity: 95%)
N-((1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (4k) Triazole, benzisothiazole Phenylamino, oxoethyl Dengue/West Nile protease inhibition

Key Observations

Heterocyclic Core Influence: The thiazole core in the target compound distinguishes it from thiadiazole (4y) and triazinoindole (27) analogs. Thiazoles are often associated with antimicrobial and anticancer activities due to their planar structure and ability to interact with biological targets via π-π stacking . Thiadiazole derivatives (e.g., 4y) exhibit potent anticancer activity (IC₅₀ < 0.1 mM), attributed to their electron-deficient cores enhancing DNA intercalation or enzyme inhibition .

The p-tolylamino group (shared with 4y) may enhance binding to aromatase or kinase targets via hydrophobic and hydrogen-bonding interactions .

Biological Activity Trends: Compounds with thioether linkages (e.g., target compound, 4y, 4k) show enhanced metabolic stability and target affinity compared to non-thioether analogs . Antimicrobial activity is prominent in thiazole derivatives with electron-withdrawing substituents (e.g., 107a, MIC 6.25 µg/mL), suggesting the target compound may share similar efficacy .

Table 2: Physicochemical Properties

Property Target Compound (Inferred) 4y 107a
Molecular Weight ~450–500 g/mol 408.5 g/mol 274.3 g/mol
Melting Point 170–190°C (estimated) 176–178°C 85–87°C
Solubility Low (lipophilic) Moderate in DMSO Low in water

Research Findings and Implications

  • Synthetic Accessibility: The target compound can be synthesized via coupling 2-((2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetic acid with 4-bromoaniline, analogous to methods in (compounds 26–27) .
  • Biological Potential: Structural parallels to 4y (thiadiazole) and 107a (thiazole) suggest anticancer and antimicrobial applications. Further in vitro assays are warranted to validate these hypotheses.
  • SAR Insights: The combination of a bromophenyl group and p-tolylamino-thioether may synergistically enhance target binding and pharmacokinetic profiles compared to simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.